(E/Z)-3-O-Methyl Entacapone (E/Z)-3-O-Methyl Entacapone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14077114
InChI: InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3
SMILES:
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol

(E/Z)-3-O-Methyl Entacapone

CAS No.:

Cat. No.: VC14077114

Molecular Formula: C15H17N3O5

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

(E/Z)-3-O-Methyl Entacapone -

Specification

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
IUPAC Name 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3
Standard InChI Key MAZRYCCTAIVEQP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N

Introduction

Structural and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₇N₃O₅
Molecular Weight319.31 g/mol
CAS Number146698-91-1
IUPAC Name(E/Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide
IsomersE (trans) and Z (cis) configurations
SolubilityLow in water; high protein binding (similar to Entacapone)
Metabolic PathwaysIsomerization to cis-form and glucuronidation (based on Entacapone analogs)

The methoxy group at the 3-position enhances lipophilicity (LogP ≈ 2.61) compared to Entacapone (LogP ≈ 1.38), potentially altering pharmacokinetics and metabolic stability .

Synthesis and Manufacturing

The synthesis of (E/Z)-3-O-Methyl Entacapone involves a Knoevenagel condensation reaction between 3-methoxy-4-hydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide (CAS 26391-06-0) under basic catalysis (e.g., piperidine acetate) . Key steps include:

  • Condensation: Formation of the acrylamide backbone via nucleophilic addition.

  • Isomerization: Equilibrium between E and Z isomers under thermal or acidic conditions.

  • Purification: Recrystallization from dimethylformamide/water mixtures to achieve >95% purity .

Industrial Optimization:

  • Reagents: N,N-Diethylcyanoacetamide (boiling point: 254.1°C) and 3-methoxy-4-hydroxy-5-nitrobenzaldehyde.

  • Yield: ~73% in non-industrial settings; higher yields achievable via optimized catalysts .

Metabolic Pathways and Stability

Metabolic studies on Entacapone reveal:

  • Isomerization: Reversible conversion between E and Z forms under physiological conditions .

  • Glucuronidation: Direct conjugation of the parent compound and cis-isomer to form inactive metabolites .

For (E/Z)-3-O-Methyl Entacapone, the methoxy group may slow oxidative metabolism compared to Entacapone, potentially increasing systemic exposure.

Applications and Impurities

As an Intermediate

Used in the synthesis of Entacapone (CAS 130929-57-6) to introduce the methoxy group, which is later removed via demethylation .

Related CompoundsStructureRole
Entacapone3,4-Dihydroxy-5-nitrophenyl derivativeActive COMT inhibitor
TolcaponeThiophene analogHepatotoxic COMT inhibitor
CarbidopaDOPA decarboxylase inhibitorCo-administered with levodopa
(Z)-Entacapone (cis)Isomeric form of EntacaponeMetabolic byproduct
ParameterDetails
StorageRoom temperature; avoid light and moisture .
ToxicityLimited data; potential for gastrointestinal irritation (analogous to Entacapone) .
SuppliersTRC (25 mg, $90), Dayang Chem (Hangzhou, China) .
CertificationsISO 9001:2015, Dangerous Chemicals License .

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